
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is an organic compound with the molecular formula C18H14Br2O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 9 and 10 positions and a carboxylate ester group at the 2 position
Preparation Methods
The synthesis of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate typically involves the bromination of methyl 9,10-dimethylanthracene-2-carboxylate. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve careful control of reaction conditions and purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents for these reactions include sodium hydroxide, ammonia, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative .
Scientific Research Applications
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate for further functionalization.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors due to its aromatic structure and potential for conjugation with other molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its unique structure may offer pathways to novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is largely dependent on its chemical reactivity. The bromomethyl groups can undergo nucleophilic substitution, allowing the compound to interact with various biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function. The aromatic structure of the compound also allows for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate can be compared with other similar compounds, such as:
9,10-Bis(bromomethyl)anthracene: Lacks the carboxylate ester group, making it less versatile for certain applications.
Methyl 9,10-dimethylanthracene-2-carboxylate: Lacks the bromomethyl groups, reducing its reactivity in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Lacks both the methyl and carboxylate groups, limiting its functionalization potential.
The presence of both bromomethyl and carboxylate ester groups in this compound makes it a unique and valuable compound for a wide range of applications .
Properties
CAS No. |
473773-75-0 |
|---|---|
Molecular Formula |
C18H14Br2O2 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate |
InChI |
InChI=1S/C18H14Br2O2/c1-22-18(21)11-6-7-14-15(8-11)17(10-20)13-5-3-2-4-12(13)16(14)9-19/h2-8H,9-10H2,1H3 |
InChI Key |
FFRNJQDOCHTVJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



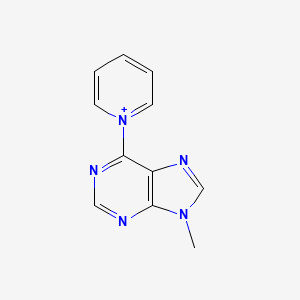
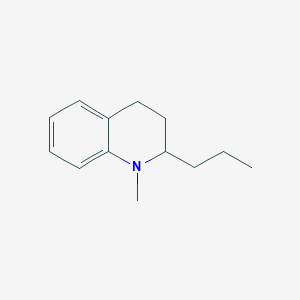
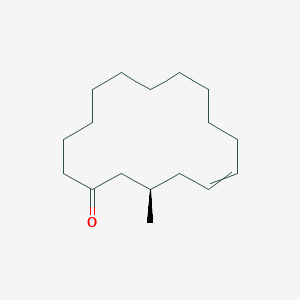
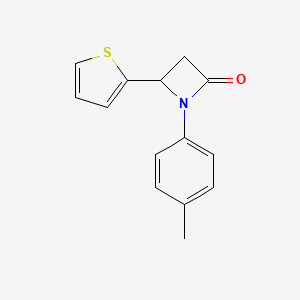
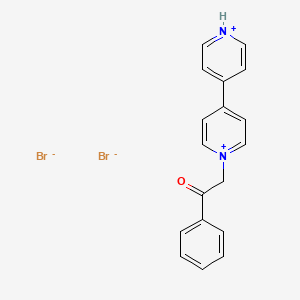
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
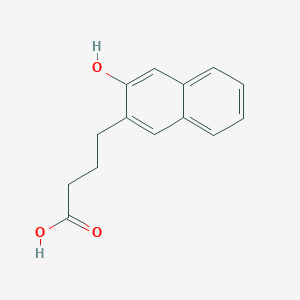
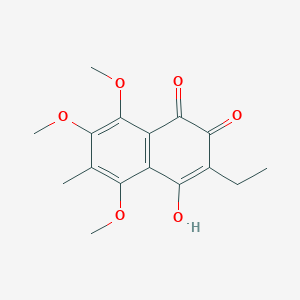
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
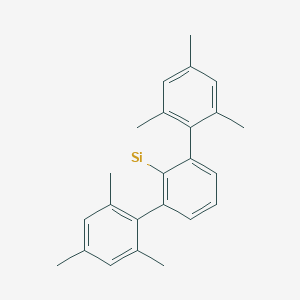
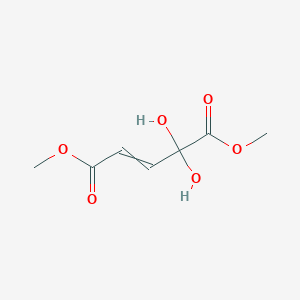
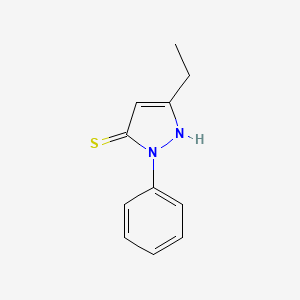
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
